molecular formula C₁₈H₂₅NO₆ B043456 Benzyl 2-acetamido-2-deoxy-4,6-O-isopropylidene-a-D-glucopyranoside CAS No. 66026-10-6

Benzyl 2-acetamido-2-deoxy-4,6-O-isopropylidene-a-D-glucopyranoside

Cat. No.: B043456
CAS No.: 66026-10-6
M. Wt: 351.4 g/mol
InChI Key: BBFJZZWRXVVKEC-HHARLNAUSA-N
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Description

Benzyl 2-acetamido-2-deoxy-4,6-O-isopropylidene-a-D-glucopyranoside is a glycosylation compound that plays a significant role in the research and development of glycosides. It is a derivative of glucose and is used extensively in synthetic chemistry and biological research due to its unique structural properties.

Mechanism of Action

Target of Action

It is known that this compound is used in the synthetic fabrication of glycosylated pharmaceuticals , suggesting that it may interact with various proteins or enzymes involved in glycosylation processes.

Mode of Action

Given its role as a precursor in glycoconjugate synthesis , it is likely that it undergoes enzymatic transformations to generate active glycosylated compounds. These compounds can then interact with their respective targets, leading to various biological effects.

Biochemical Pathways

Considering its role in glycoconjugate synthesis , it can be inferred that it may influence pathways involving glycosylation, a critical post-translational modification process that modulates the function of many proteins.

Result of Action

Given its role in glycoconjugate synthesis , it is likely that it contributes to the generation of glycosylated compounds, which can have various effects depending on the specific targets they interact with.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-acetamido-2-deoxy-4,6-O-isopropylidene-a-D-glucopyranoside typically involves the protection of the hydroxyl groups of glucose, followed by the introduction of the benzyl and acetamido groups. One common method starts with 2-acetamido-2-deoxy-D-glucose, which is converted into benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside. This intermediate is then further modified to introduce the isopropylidene group .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-acetamido-2-deoxy-4,6-O-isopropylidene-a-D-glucopyranoside undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyl groups.

    Reduction: This can be used to alter the acetamido group.

    Substitution: Commonly involves the replacement of the benzyl group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure specificity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while substitution reactions could produce a variety of glycoside derivatives .

Scientific Research Applications

Benzyl 2-acetamido-2-deoxy-4,6-O-isopropylidene-a-D-glucopyranoside is used in several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of complex carbohydrates and glycoconjugates.

    Biology: It is used to study glycosylation processes and drug-target interactions.

    Medicine: The compound is investigated for its potential in combating bacterial and viral infections, cancer, and inflammatory disorders.

    Industry: It is utilized in the development of new therapeutic agents and diagnostic tools.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 2-acetamido-2-deoxy-4,6-O-isopropylidene-β-D-glucopyranoside
  • Benzyl 2-acetamido-2-deoxy-α-D-galactopyranoside

Uniqueness

Benzyl 2-acetamido-2-deoxy-4,6-O-isopropylidene-a-D-glucopyranoside is unique due to its specific structural configuration, which provides distinct reactivity and stability compared to its analogs. This uniqueness makes it particularly valuable in the synthesis of complex glycoconjugates and in studying specific biochemical pathways.

Properties

IUPAC Name

N-[(4aR,6S,7R,8R,8aS)-8-hydroxy-2,2-dimethyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO6/c1-11(20)19-14-15(21)16-13(10-23-18(2,3)25-16)24-17(14)22-9-12-7-5-4-6-8-12/h4-8,13-17,21H,9-10H2,1-3H3,(H,19,20)/t13-,14-,15-,16-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBFJZZWRXVVKEC-HHARLNAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C2C(COC(O2)(C)C)OC1OCC3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]2[C@@H](COC(O2)(C)C)O[C@@H]1OCC3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20474542
Record name Benzyl 2-acetamido-2-deoxy-4,6-O-(1-methylethylidene)-alpha-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20474542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66026-10-6
Record name Benzyl 2-acetamido-2-deoxy-4,6-O-(1-methylethylidene)-alpha-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20474542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzyl 2-acetamido-2-deoxy-4,6-O-isopropylidene-a-D-glucopyranoside
Reactant of Route 2
Benzyl 2-acetamido-2-deoxy-4,6-O-isopropylidene-a-D-glucopyranoside
Reactant of Route 3
Benzyl 2-acetamido-2-deoxy-4,6-O-isopropylidene-a-D-glucopyranoside
Reactant of Route 4
Benzyl 2-acetamido-2-deoxy-4,6-O-isopropylidene-a-D-glucopyranoside
Reactant of Route 5
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Benzyl 2-acetamido-2-deoxy-4,6-O-isopropylidene-a-D-glucopyranoside
Reactant of Route 6
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Benzyl 2-acetamido-2-deoxy-4,6-O-isopropylidene-a-D-glucopyranoside
Customer
Q & A

Q1: What is the significance of Benzyl 2-acetamido-2-deoxy-4,6-O-isopropylidene-α-D-glucopyranoside in the synthesis of molecules with potential immunoadjuvant activity?

A1: Benzyl 2-acetamido-2-deoxy-4,6-O-isopropylidene-α-D-glucopyranoside serves as a key starting material in the multi-step synthesis of O-(N-acetyl-β-muramoyl-L-alanyl-D-isoglutamine)-(1→6)-2-acylamino-2-deoxy-D-glucoses. [] These complex molecules are structurally similar to components of bacterial cell walls and were investigated for their potential to stimulate the immune system. The research highlights how this specific derivative of D-glucopyranoside allows for selective chemical modifications, ultimately contributing to the construction of the desired disaccharide structures.

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